N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-24-16-7-3-2-5-14(16)20-18(22)17(21)19-10-13-9-12(11-25-13)15-6-4-8-23-15/h2-9,11H,10H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVZJVSAJSTTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Introduction of the ethanediamide moiety: The intermediate is then reacted with ethanediamide under conditions that facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under mild conditions using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation using bromine in acetic acid with iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Hydrogenated derivatives with reduced aromaticity.
Substitution: Halogenated derivatives with potential for further functionalization.
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues of Ethanediamides
Compound A : N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
- Molecular Formula : C₂₃H₂₆F₃N₃O₃S
- Key Features :
- N-terminal : Piperidinylmethyl group linked to a 2-(methylsulfanyl)benzyl, introducing aliphatic flexibility.
- N′-terminal : 4-(Trifluoromethoxy)phenyl group with strong electron-withdrawing properties.
- Comparison: The piperidine ring in Compound A enhances solubility in polar solvents compared to the rigid heterocycles in the target compound.
Compound B : N,N'-bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide ()
- Key Features: Symmetric ethanediamide with hexylamino and 4-methylphenyl substituents.
- Comparison: The hexylamino groups in Compound B improve hydrophobicity, whereas the target compound’s methylsulfanyl group balances lipophilicity and steric bulk.
Compound C : S-alkylated 1,2,4-triazoles ()
- Key Features :
- Triazole-thione derivatives with sulfonyl and fluorophenyl groups.
- Comparison :
- The thione (-C=S) group in triazoles (e.g., compounds [7–9] in ) introduces tautomerism, unlike the stable oxamide core of the target compound.
- IR spectra of triazoles lack C=O stretches (~1660–1680 cm⁻¹), confirming cyclization, whereas the target compound retains characteristic oxamide C=O bands .
Physicochemical and Spectral Properties
Biological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide (CAS Number: 2380032-42-6) is a compound of increasing interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 372.5 g/mol. The compound contains both furan and thiophene rings, which are known for their biological activity, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₃S₂ |
| Molecular Weight | 372.5 g/mol |
| CAS Number | 2380032-42-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, such as:
- Formation of the furan-thiophene intermediate : This involves coupling furan and thiophene rings using palladium-catalyzed cross-coupling reactions.
- Introduction of the ethanediamide moiety : The intermediate is then reacted with ethanediamide to yield the final product.
Antimicrobial Activity
Research indicates that compounds with furan and thiophene moieties exhibit significant antimicrobial properties. A study exploring similar compounds found that derivatives with these structures could inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .
Anti-inflammatory Activity
The compound's structural components are also associated with anti-inflammatory effects. Studies have shown that related compounds can reduce inflammation markers in vitro and in vivo, indicating that this compound may exert similar effects .
The proposed mechanism of action involves the interaction with specific molecular targets, potentially including enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. The heterocyclic nature of the compound allows it to engage in various biochemical interactions, enhancing its therapeutic potential .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against common pathogens.
- Method : In vitro assays were conducted using a range of bacterial strains.
- Results : The compound demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
-
Anti-inflammatory Research :
- Objective : To assess the anti-inflammatory effects in animal models.
- Method : Administration of the compound was performed in models of induced inflammation.
- Results : Marked reduction in pro-inflammatory cytokines was observed, supporting its potential use as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
